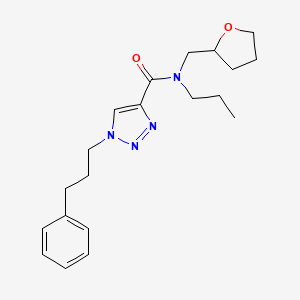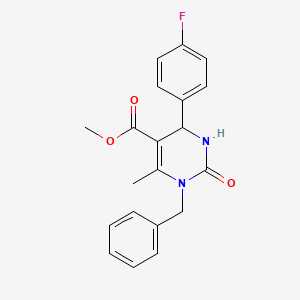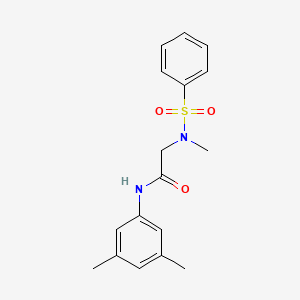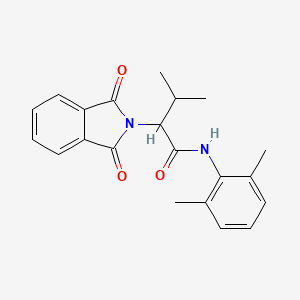![molecular formula C19H18F3N5O2 B4048305 N-[2-(3-pyridinyloxy)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4048305.png)
N-[2-(3-pyridinyloxy)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
N-[2-(3-pyridinyloxy)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18F3N5O2 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.14125932 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Innovative Synthesis Approaches
Research has led to the development of new synthesis methodologies for triazole-containing compounds. For example, Verma et al. (2015) demonstrated a one-pot copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize a series of 1,2,3-triazole-containing pyridines, showcasing the utility of 'click chemistry' in constructing complex molecular architectures efficiently Verma, Luxami, & Paul, 2015.
Characterization and Utility
Zheng et al. (2014) developed a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines, highlighting the importance of such heterocyclic compounds in various fields, including pharmaceutical research and material science, due to their biologically relevant properties Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014.
Potential Biological Activities
Anticancer and Antimicrobial Properties
Riyadh (2011) explored the synthesis of enaminones leading to the creation of pyrazoles, triazoles, and other heterocycles with notable antitumor and antimicrobial activities. This research underscores the potential of incorporating triazole structures into therapeutic agents Riyadh, 2011.
Antiviral Activity
Hebishy, Salama, & Elgemeie (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiavian influenza virus activity. This demonstrates the compound's relevance in developing antiviral medications Hebishy, Salama, & Elgemeie, 2020.
Material Science Applications
- Photosensitive Materials: Ebara, Shibasaki, & Ueda (2003) discussed the synthesis of photosensitive poly(benzoxazole) based on a precursor from diphenyl isophthalate and bis(o-aminophenol), highlighting the use of such compounds in developing advanced materials with specific light-responsive properties Ebara, Shibasaki, & Ueda, 2003.
Eigenschaften
IUPAC Name |
N-(2-pyridin-3-yloxypropyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c1-13(29-15-6-4-8-23-10-15)9-24-18(28)17-12-27(26-25-17)11-14-5-2-3-7-16(14)19(20,21)22/h2-8,10,12-13H,9,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYULYFBDSCWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)CC2=CC=CC=C2C(F)(F)F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4048228.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4048233.png)

![Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride](/img/structure/B4048249.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4048255.png)


![2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4048279.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4048287.png)
![3-methyl-5-[(2-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B4048295.png)
![methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B4048313.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4048321.png)
![2-{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B4048328.png)
